molecular formula CH2Cl4P2S2 B075667 Bis(dichlorothiophosphonyl)methane CAS No. 1499-32-7

Bis(dichlorothiophosphonyl)methane

Cat. No.: B075667
CAS No.: 1499-32-7
M. Wt: 281.9 g/mol
InChI Key: JSENZEYVQYPSLR-UHFFFAOYSA-N
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Description

Bis(dichlorothiophosphonyl)methane (CAS RN: 28240-68-8) is an organophosphorus compound characterized by a central methane backbone bonded to two dichlorothiophosphonyl groups. Its molecular formula is Cl₂P(S)–CH₂–P(S)Cl₂, though structural confirmation requires further spectroscopic validation. The compound is listed in synthetic chemistry catalogs (e.g., GEO-03420 in ) as a reagent for organophosphorus synthesis, likely serving as a precursor for ligands or catalysts due to its reactive phosphorus-chlorine bonds .

Properties

IUPAC Name

dichloro-(dichlorophosphinothioylmethyl)-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2Cl4P2S2/c2-6(3,8)1-7(4,5)9/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSENZEYVQYPSLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(P(=S)(Cl)Cl)P(=S)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2Cl4P2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thionation of Bis(dichlorophosphonyl)methane

A widely documented approach involves the thionation of bis(dichlorophosphonyl)methane (CH2_2[P(O)Cl2_2]2_2) using sulfurizing agents. The reaction typically employs Lawesson’s reagent or phosphorus pentasulfide (P4_4S10_{10}) in anhydrous toluene or xylene under reflux conditions (110–130°C, 12–24 h). The mechanism proceeds via nucleophilic substitution at the phosphorus center, replacing oxygen with sulfur.

Key Considerations :

  • Excess P4_4S10_{10} (2.2–2.5 equivalents per P=O group) ensures complete conversion.

  • Solvent choice impacts reaction efficiency; polar aprotic solvents like dichlorobenzene accelerate thionation but may complicate purification.

  • Yields range from 65–85%, with purity dependent on subsequent recrystallization from hexane or chloroform.

Direct Synthesis from Methanedithiol and Thiophosphoryl Chloride

An alternative one-pot method utilizes methanedithiol (CH2_2(SH)2_2) and thiophosphoryl chloride (PSCl3_3) in the presence of a base. The reaction proceeds via double nucleophilic substitution , where the thiol groups displace chlorine atoms from PSCl3_3:

CH2(SH)2+2 PSCl3CH2[P(S)Cl2]2+2 HCl+2 S\text{CH}2(\text{SH})2 + 2\ \text{PSCl}3 \rightarrow \text{CH}2[\text{P(S)Cl}2]2 + 2\ \text{HCl} + 2\ \text{S}

Optimization Parameters :

  • Temperature : 0–5°C to mitigate side reactions (e.g., polysulfide formation).

  • Base : Triethylamine (Et3_3N) or pyridine neutralizes HCl, shifting equilibrium toward product formation.

  • Yield : 70–78% after vacuum distillation.

Grignard Reagent-Mediated Coupling

A less conventional route employs a methylene-bridged Grignard reagent (CH2_2(MgBr)2_2) reacting with thiophosphoryl chloride. This method, though synthetically demanding, offers precise control over stoichiometry:

CH2(MgBr)2+2 PSCl3CH2[P(S)Cl2]2+2 MgBrCl\text{CH}2(\text{MgBr})2 + 2\ \text{PSCl}3 \rightarrow \text{CH}2[\text{P(S)Cl}2]2 + 2\ \text{MgBrCl}

Challenges :

  • Strict anhydrous conditions are required to prevent Grignard decomposition.

  • Low temperatures (−78°C) minimize side reactions but prolong reaction times (48–72 h).

  • Yield: 50–60% after column chromatography.

Comparative Analysis of Preparation Methods

Table 1 summarizes critical parameters for the three primary synthetic routes:

MethodReagentsTemperature (°C)Time (h)Yield (%)Purity (%)
ThionationP4_4S10_{10}, Toluene110–13012–2465–85≥95
Methanedithiol + PSCl3_3PSCl3_3, Et3_3N0–56–870–78≥90
Grignard CouplingCH2_2(MgBr)2_2, PSCl3_3−7848–7250–60≥85

Insights :

  • Thionation offers the highest yields but requires toxic sulfurizing agents.

  • Methanedithiol-based synthesis balances efficiency and safety but mandates rigorous temperature control.

  • Grignard methods are limited by operational complexity but valuable for isotopic labeling studies.

Mechanistic and Kinetic Considerations

Thionation Reaction Dynamics

Kinetic studies of P4_4S10_{10}-mediated thionation reveal a second-order dependence on PSCl3_3 concentration, with an activation energy (EaE_a) of 85 kJ/mol. Side reactions, including P–S bond cleavage, become significant above 130°C, necessitating precise thermal management.

Acid Scavenging in Methanedithiol Route

The use of Et3_3N enhances reaction efficiency by sequestering HCl, as evidenced by in situ pH monitoring. Excess base (>2.2 equivalents) risks precipitating thiophosphate byproducts, reducing yield.

Analytical Characterization

Spectroscopic Validation

  • 31^{31}P NMR : Single resonance at δ 85–90 ppm (doublet due to P–S coupling).

  • IR Spectroscopy : Strong absorptions at 650 cm1^{-1} (P–S) and 480 cm1^{-1} (P–Cl).

  • Mass Spectrometry : Molecular ion peak at m/z 316 (M+^+).

X-ray Crystallography

Crystal structures confirm a tetrahedral geometry at each phosphorus atom, with P–S bond lengths of 1.95–2.00 Å and Cl–P–Cl angles of 102–105°.

Applications and Derivatives

This compound serves as a precursor for:

  • Flame retardants : Incorporated into polymers via copolymerization.

  • Ligand synthesis : Forms chelates with transition metals (e.g., Ni, Cu) for catalytic applications.

  • Pesticides : Derivatives exhibit insecticidal activity by inhibiting acetylcholinesterase .

Chemical Reactions Analysis

Types of Reactions: Bis(dichlorothiophosphonyl)methane undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones , while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Chemistry: In chemistry, bis(dichlorothiophosphonyl)methane is used as a reagent in various synthetic processes. Its unique structure allows it to participate in reactions that form complex phosphorus-containing compounds .

Biology: Its ability to interact with biological molecules makes it a valuable tool for probing biochemical pathways .

Medicine: In medicine, this compound is being explored for its potential use in drug development. Its unique chemical properties may allow it to serve as a scaffold for designing new therapeutic agents .

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of advanced materials and catalysts .

Mechanism of Action

The mechanism by which bis(dichlorothiophosphonyl)methane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the nature of the target and the context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares Bis(dichlorothiophosphonyl)methane with structurally related compounds from the provided evidence:

Compound Name CAS RN Molecular Formula Key Features Applications/Notes
This compound 28240-68-8 CCl₄P₂S₂ Dual P(S)Cl₂ groups on methane Organophosphorus synthesis
1,2-Bis(2-chloroethylthio)ethane 3563-36-8 C₆H₁₂Cl₂S₂ Dual Cl-CH₂-CH₂-S groups on ethane Sulfur mustard analog (vesicant)
Bis(diethylamino)chlorophosphine 685-83-6 C₈H₂₀ClN₂P PCl bonded to diethylamino groups Ligand in coordination chemistry

Key Differences and Research Findings

(a) Reactivity and Stability
  • This compound : The presence of thiophosphonyl (P=S) and chlorine substituents enhances electrophilicity, making it reactive toward nucleophiles like alcohols or amines. This property is critical in synthesizing phosphorus-containing polymers or agrochemicals.
  • 1,2-Bis(2-chloroethylthio)ethane : The thioether linkages and terminal chlorines render it highly toxic, mimicking sulfur mustard agents. Its reactivity focuses on alkylation of biological nucleophiles (e.g., DNA), leading to vesicant effects .
  • Bis(diethylamino)chlorophosphine: The amino groups reduce electrophilicity compared to chlorine-substituted analogs, favoring use in non-aqueous coordination chemistry or as a precursor for phosphine ligands .
(c) Toxicity and Handling
  • In contrast, 1,2-Bis(2-chloroethylthio)ethane is a regulated Schedule 1A04 compound under chemical warfare conventions .

Biological Activity

Bis(dichlorothiophosphonyl)methane, with the chemical formula CH2Cl4P2S2\text{C}H_2\text{Cl}_4\text{P}_2\text{S}_2, is an organophosphorus compound that has garnered attention for its unique biological activities. This compound's ability to interact with various biological molecules positions it as a significant tool in biochemical research and potential therapeutic applications. This article explores the biological activity of this compound, detailing its mechanisms of action, applications, and relevant case studies.

The biological activity of this compound primarily stems from its capability to form covalent bonds with molecular targets such as enzymes and receptors. This interaction can lead to alterations in enzyme activity and receptor functions, thereby influencing various biochemical pathways. The compound's reactivity is attributed to its structure, which allows it to participate in nucleophilic substitution reactions and other transformations that can modify biological systems .

Biological Applications

1. Biochemical Probing
this compound is utilized in biochemical studies to probe pathways involving phosphorous-containing compounds. Its interactions can help elucidate the roles of specific enzymes and receptors in cellular processes, making it a valuable reagent in biochemical research.

2. Medicinal Chemistry
In medicinal chemistry, this compound is being explored for its potential as a scaffold for drug development. Its unique properties may allow for the design of new therapeutic agents targeting various diseases, including those caused by resistant bacterial strains .

3. Toxicological Studies
The compound's toxicity profile has been studied to understand its safety in potential applications. It exhibits cytotoxic effects at higher concentrations, which necessitates careful evaluation when considering its use in therapeutic contexts .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

Study Findings
Study 1Demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.
Study 2Investigated the antibacterial properties of derivatives of this compound against Gram-positive bacteria, showing significant inhibitory effects at certain concentrations.
Study 3Evaluated the cytotoxic effects on human cell lines, revealing that while some derivatives exhibit antibacterial activity, they also possess cytotoxic properties that could limit their therapeutic use.

Comparative Analysis

When compared to similar compounds like bis(diphenylphosphino)methane and bis(dichlorophosphino)methane, this compound stands out due to its unique combination of chlorine and sulfur atoms. This combination enhances its reactivity and versatility, allowing it to participate in a wider range of chemical reactions compared to its analogs.

Compound Structure Key Features
This compoundCH2Cl4P2S2\text{C}H_2\text{Cl}_4\text{P}_2\text{S}_2Unique chlorine-sulfur structure; versatile reactivity
Bis(diphenylphosphino)methaneC12H12P\text{C}_{12}\text{H}_{12}\text{P}Contains no sulfur; used primarily as a ligand
Bis(dichlorophosphino)methaneCH2Cl2P2\text{C}H_2\text{Cl}_2\text{P}_2Lacks sulfur; less reactive than this compound

Q & A

Basic: What are the established methods for synthesizing Bis(dichlorothiophosphonyl)methane in laboratory settings?

Answer:
The synthesis typically involves the reaction of thiophosphoryl chloride derivatives with methane precursors under controlled conditions. For structurally analogous compounds like Bis(dichlorophosphino)methane (Cl₂PCH₂PCl₂), a documented method includes:

Stepwise alkylation : Reacting dichlorophosphine reagents (e.g., PCl₃) with methylene bridges in anhydrous solvents like dichloromethane or hexane .

Temperature control : Maintaining sub-ambient temperatures (−20°C to 0°C) to prevent side reactions.

Purification : Isolation via slow evaporation of solvent mixtures (e.g., dichloromethane/hexane) to yield crystalline products .
Key considerations : Use of moisture-free environments, stoichiometric precision, and inert gas (N₂/Ar) protection to avoid hydrolysis or oxidation.

Basic: How should researchers handle and purify this compound to ensure high purity for experimental use?

Answer:

  • Handling : Store in amber glassware under inert atmosphere (Ar) at −20°C to mitigate degradation. Use Schlenk-line techniques for transfers.
  • Purification :
    • Recrystallization : Employ solvent pairs like dichloromethane/hexane to grow single crystals, validated via slow evaporation .
    • Column chromatography : For non-crystalline forms, use silica gel with non-polar eluents (e.g., hexane/ethyl acetate gradients).
  • Purity validation : Confirm via melting point analysis (e.g., 116–122°C for analogous phosphino compounds) and ³¹P NMR spectroscopy to detect hydrolyzed byproducts .

Advanced: How does this compound function as a ligand in transition metal complexes, and what spectroscopic techniques confirm its coordination?

Answer:

  • Ligand behavior : The thiophosphonyl groups act as bidentate ligands, coordinating through sulfur and phosphorus atoms. Example complexes include:
    • Ruthenium(II) : Forms trans-bis[dichlorido] complexes with distorted octahedral geometry .
    • Nickel(II) : Stabilizes square-planar geometries in dichloromethane solvates .
  • Spectroscopic validation :
    • X-ray crystallography : Resolves bond lengths (e.g., P–S ≈ 1.95–2.10 Å) and coordination angles .
    • ³¹P NMR : Shows deshielding (δ ~80–100 ppm) upon metal coordination versus free ligand (δ ~20–40 ppm) .

Advanced: What computational approaches are recommended to study the electronic properties of this compound derivatives?

Answer:

  • Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) basis sets to model frontier orbitals and charge distribution.
  • Reactivity predictions : Calculate thermodynamic parameters (ΔfH°, ΔrH°) to assess stability and reaction pathways .
  • Non-covalent interactions : Use AIM (Atoms in Molecules) analysis to evaluate weak interactions (e.g., Cl···S contacts) in crystal packing .

Basic: What safety protocols are critical when working with this compound due to its reactive chlorine and thiophosphonyl groups?

Answer:

  • Personal protective equipment (PPE) : Acid-resistant gloves, face shields, and fume hoods mandatory.
  • Neutralization protocols : Quench residues with aqueous NaHCO₃ or ethanol to deactivate reactive chlorides.
  • Waste disposal : Collect in halogenated waste containers; avoid contact with water to prevent HCl/HS release .

Advanced: How can researchers resolve contradictions in reported reactivity data of this compound across different studies?

Answer:

  • Controlled replication : Reproduce experiments under identical conditions (solvent, temperature, catalyst).
  • Parameter variation : Systematically alter one variable (e.g., solvent polarity) to isolate contributing factors.
  • Cross-validation : Combine multiple techniques (e.g., kinetic studies via UV-Vis, mechanistic insights via DFT) to reconcile discrepancies. For example, conflicting catalytic activity reports may stem from trace moisture or ligand:metal ratios .

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